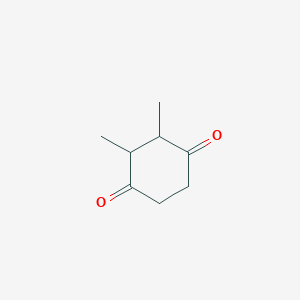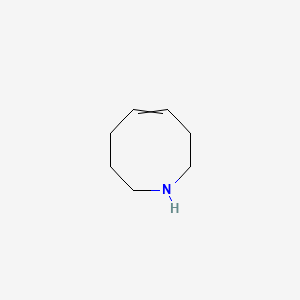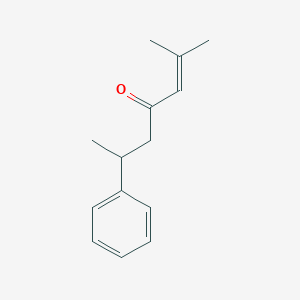
N-hexadecyloctadec-9-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecyloctadec-9-en-1-amine is a chemical compound with the molecular formula C34H69N. It is also known by other names such as N-oleyl-palmityl amine, 9-Octadecen-1-amine, N-hexadecyl-, (9Z), and palmityloleylamine . This compound is characterized by its long carbon chain and amine functional group, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-hexadecyloctadec-9-en-1-amine can be synthesized through the reaction of oleylamine (CAS#:112-90-3) with 1-bromohexadecane (CAS#:112-82-3). The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent . The reaction proceeds through nucleophilic substitution, where the amine group of oleylamine attacks the bromine atom of 1-bromohexadecane, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-hexadecyloctadec-9-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce saturated amines. Substitution reactions can result in various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-hexadecyloctadec-9-en-1-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-hexadecyloctadec-9-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The long carbon chain allows the compound to integrate into lipid bilayers, affecting membrane properties and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleylamine (CAS#112-90-3): Similar in structure but lacks the hexadecyl group.
1-Bromohexadecane (CAS#112-82-3): A precursor in the synthesis of N-hexadecyloctadec-9-en-1-amine.
N-hexadecyl-oleamide (CAS#105375-43-7): Another related compound with similar applications.
Uniqueness
This compound is unique due to its specific combination of a long carbon chain and an amine functional group. This structure imparts distinct physical and chemical properties, making it valuable in various applications, from chemical synthesis to industrial production.
Eigenschaften
CAS-Nummer |
52986-14-8 |
|---|---|
Molekularformel |
C34H69N |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
N-hexadecyloctadec-9-en-1-amine |
InChI |
InChI=1S/C34H69N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,35H,3-16,18,20-34H2,1-2H3 |
InChI-Schlüssel |
CHAQTRWDLCZRSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


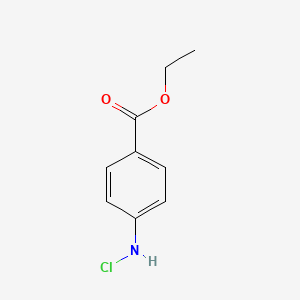

![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)
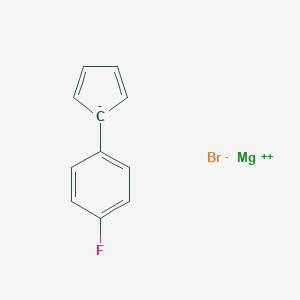
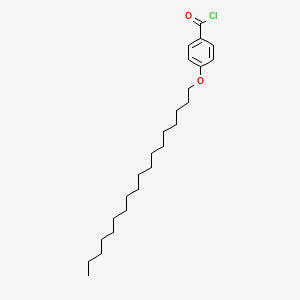
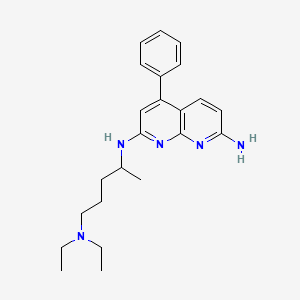
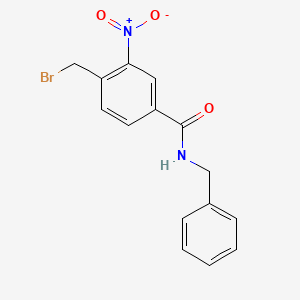
silane](/img/structure/B14630402.png)

![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
